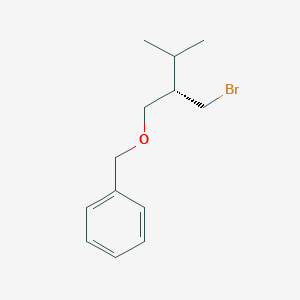

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest due to their potential applications in various fields, including the synthesis of graphene nanoribbons and biologically active compounds. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, highlighting its role as a precursor for graphene nanoribbons with controlled edge morphology . Another study reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which shows the presence of rotational isomers and its conversion to the corresponding aryllithium . Additionally, the total synthesis of a complex natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, is achieved in five steps with an overall yield of 34% .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for their reactivity and properties. The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodo derivative reveal supramolecular features such as hydrogen bonding and π–π interactions . Similarly, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its functionalized derivative provide insights into the packing of the molecules in the solid state, stabilized by van der Waals and weak C–H···O interactions .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The reaction of active methylene groups with 1,2-di(bromoseleno)benzene leads to the formation of benzo-1,3(2H)-diselenoles, showcasing the bifunctional electrophilic nature of the compound . The synthesis of (Z)-1-bromo-2-methyl-1-butene through the Wittig-Horner reaction also exemplifies the versatility of brominated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are investigated, showing a significant difference in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . The NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene suggest the presence of rotational isomers, which interconvert upon heating, affecting its physical properties .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and X-Ray Structure Analysis

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene derivatives have been used in the synthesis of heterocalixarenes, as demonstrated by Kumar et al. (1999). These compounds are formed through selective alkylation and cyclization reactions. X-ray structure analysis and molecular modeling are employed to investigate their conformations, which depend on the nature of substituents on the phenylene rings (Kumar, Hundal, Paul, Hundal, & Singh, 1999).

2. Crystal Structure and Intermolecular Interactions

Research by Jones, Kuś, and Dix (2012) explores the crystal structures of various bromomethylsubstituted benzenes, including 1,2-bis(bromomethyl)benzene derivatives. These studies focus on understanding Br···Br interactions, hydrogen bonds, and other intermolecular interactions. Despite chemical similarities, the packing motifs of these compounds are highly variable (Jones, Kuś, & Dix, 2012).

3. Electropolymerization and Electronic Properties

Kurtay et al. (2020) conducted studies on electropolymerizable monomers derived from reactions involving bromomethylbenzene derivatives. These studies include the synthesis and characterization of new compounds, followed by detailed investigation of their optoelectronic properties through a combination of experimental and theoretical methods (Kurtay, Soğancı, Sarıkavak, Ak, & Güllü, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDHWGOETUEBH-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](COCC1=CC=CC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471079 |

Source

|

| Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

CAS RN |

172901-00-7 |

Source

|

| Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)